
2,6,10,14-Tetramethyl-2-hexadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14-Tetramethyl-2-hexadecene: is an organic compound with the molecular formula C20H40 . It is also known by other names such as 2-Phytene and Phyt-2-ene . This compound is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. It is a colorless liquid at room temperature and has a molecular weight of 280.5316 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-2-hexadecene can be achieved through various organic synthesis methods. One common approach involves the alkylation of isoprene units followed by dehydration to form the desired alkene structure. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of natural sources such as essential oils and plant extracts . The compound can be isolated and purified through distillation and chromatographic techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and using oxidizing agents such as or .
Reduction: Reduction reactions can convert the double bond into a single bond, forming . Common reducing agents include in the presence of a .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxyl groups.
Major Products Formed
Epoxides: and from oxidation reactions.
Alkanes: from reduction reactions.
Halogenated compounds: and alcohols from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its role in and as a for the synthesis of biologically active molecules.
Medicine: Investigated for its potential and as a in drug formulation.
Wirkmechanismus
The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethyldodecane
2,6,10,14-Tetramethylhexadecane: (Phytane)
Uniqueness
2,6,10,14-Tetramethyl-2-hexadecene is unique due to its double bond in the structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts like 2,6,10,14-Tetramethylhexadecane (Phytane). The presence of the double bond allows for additional functionalization and chemical transformations , making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
56554-34-8 |
|---|---|
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2,6,10,14-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3 |
InChI-Schlüssel |
VUODLTHTSSVQSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


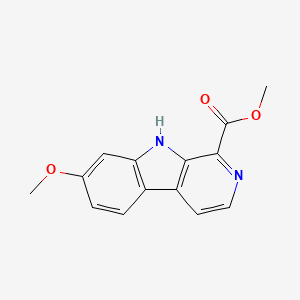
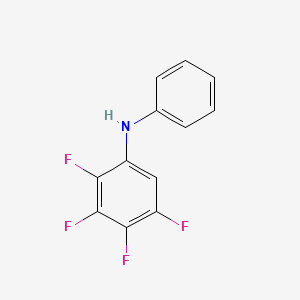

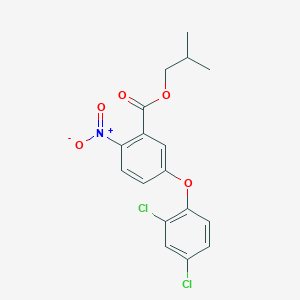
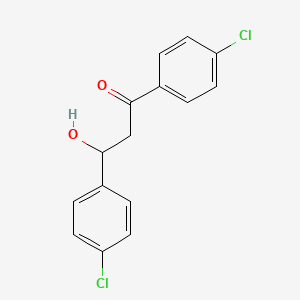



![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
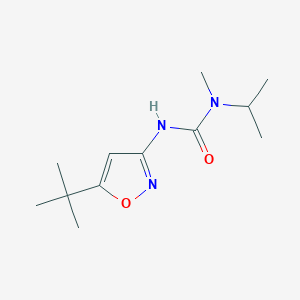
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
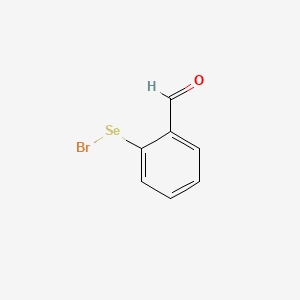
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
